Acetamide, 2,2'-thiobis[N-1-naphthalenyl-

Description

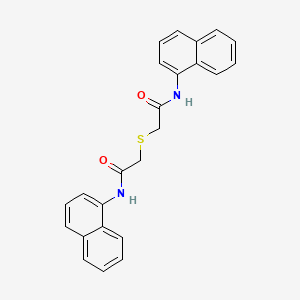

Chemical Structure:

Acetamide, 2,2'-thiobis[N-1-naphthalenyl- (CAS: 61580-44-7) features a thioether (-S-) bridge connecting two acetamide groups, each substituted with a 1-naphthalenyl moiety. This structure imparts unique physicochemical properties, such as enhanced lipophilicity and sulfur-mediated reactivity, distinguishing it from oxygen- or carbon-bridged analogs .

Applications may include materials science (e.g., polymer stabilizers) and medicinal chemistry, leveraging sulfur's redox activity .

Properties

CAS No. |

61580-43-6 |

|---|---|

Molecular Formula |

C24H20N2O2S |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

N-naphthalen-1-yl-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylacetamide |

InChI |

InChI=1S/C24H20N2O2S/c27-23(25-21-13-5-9-17-7-1-3-11-19(17)21)15-29-16-24(28)26-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2,(H,25,27)(H,26,28) |

InChI Key |

RZPKEALTVTYMLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSCC(=O)NC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) typically involves the reaction of naphthalen-1-ylamine with thiobis(acetic acid) under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and specific conditions like elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Nitrated or halogenated derivatives of the naphthalene rings.

Scientific Research Applications

2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom can form bonds with various biological molecules, potentially disrupting their normal function. Additionally, the naphthalene rings can interact with aromatic residues in proteins, affecting their structure and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Aromatic Systems

1-Naphthalenyl vs. 2-Naphthalenyl Derivatives

- Acetamide, 2,2'-thiobis[N-2-naphthalenyl (CAS: 61580-44-7): Structural Difference: Substituents on the 2-position of naphthalene. This positional isomerism may alter binding affinity in biological systems .

Naphthalene vs. Biphenyl Systems

- N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-2-yloxy)acetamide: Structural Difference: Biphenyl and naphthalene units instead of dual naphthalenyl groups. Impact: Biphenyl-naphthalene hybrids exhibit distinct π-π stacking interactions, enhancing solubility in nonpolar solvents compared to the purely naphthalene-based target compound .

Functional Group Variations

Thiobis (-S-) vs. Oxybis (-O-) Bridges

- Acetamide, 2,2'-oxybis[N,N-dimethyl- ():

- Structural Difference: Oxygen bridge and dimethyl substituents.

- Impact: The oxybis derivative is more polar and less stable under reducing conditions. It shows antitumor and antimicrobial activities, whereas the thiobis analog may exhibit sulfur-specific reactivity (e.g., radical scavenging) .

Thiobis vs. Thioamide Groups

- N-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thioacetamide :

- Structural Difference: Thioamide (-C(=S)-NH-) group instead of thioether bridge.

- Impact: Thioamides are stronger hydrogen-bond acceptors, enhancing interactions with biological targets like kinases. The thiobis compound’s sulfur bridge may instead facilitate disulfide bond formation .

Nitro and Halogen Substituents

Acetamide, N-(1-naphthyl)-2-nitro ():

- Structural Difference: Nitro group at the 2-position of naphthalene.

- Impact: Nitro groups enhance electrophilicity, making this compound more reactive in substitution reactions. The thiobis compound’s sulfur bridge may confer antioxidant properties absent in nitro derivatives .

2,2-Dichloro-N-(naphthalen-2-yl)acetamide ():

- Structural Difference: Dichloroacetamide group.

- Impact: Chlorine atoms increase oxidative stability and reactivity in nucleophilic substitutions, whereas the thiobis compound’s sulfur bridge may participate in redox cycling .

Biological Activity

Acetamide, 2,2'-thiobis[N-1-naphthalenyl-] is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Acetamide, 2,2'-thiobis[N-1-naphthalenyl-] is characterized by its unique structural features that include a naphthalene moiety and a thiobis linkage. Its molecular formula is , with a molecular weight of approximately 296.40 g/mol. The presence of the naphthalene rings contributes to its hydrophobic properties, which can influence its interaction with biological targets.

Biological Activity

The biological activities of Acetamide, 2,2'-thiobis[N-1-naphthalenyl-] have been investigated in various studies, highlighting its potential as a lead compound in drug development. Notably, compounds within this class have demonstrated:

- Anticancer Activity : Research indicates that derivatives of naphthalene-based amides possess significant anticancer properties. The compound's structure allows for interactions with specific cellular targets involved in cancer progression.

- Enzyme Inhibition : Studies have reported that similar compounds can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : The compound has shown promise against various microbial strains, suggesting its utility in developing new antimicrobial agents .

Synthesis Methods

The synthesis of Acetamide, 2,2'-thiobis[N-1-naphthalenyl-] can be achieved through several methods:

- Condensation Reactions : This involves the reaction of naphthalene derivatives with acetamide in the presence of catalysts to form the desired thiobis compound.

- Thioether Formation : The introduction of sulfur into the molecular structure can be accomplished through thioether formation techniques, enhancing the biological activity of the final product.

- Functional Group Modifications : By modifying functional groups on the naphthalene rings or acetamide moiety, researchers can tailor the compound's properties for specific biological targets.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of various naphthalene derivatives found that Acetamide, 2,2'-thiobis[N-1-naphthalenyl-] exhibited significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

Research published on enzyme inhibitors highlighted that compounds similar to Acetamide, 2,2'-thiobis[N-1-naphthalenyl-] showed potent inhibition against AChE and BuChE with IC50 values in the nanomolar range. This suggests a potential application in treating Alzheimer’s disease by modulating cholinergic signaling pathways .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| Acetamide, 2,2'-thiobis[N-1-naphthalenyl-] | Anticancer | - | Induces apoptosis |

| Similar Naphthalene Derivative | AChE Inhibitor | 37.4 | Potential Alzheimer treatment |

| Another Thiobis Compound | Antimicrobial | - | Effective against bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.